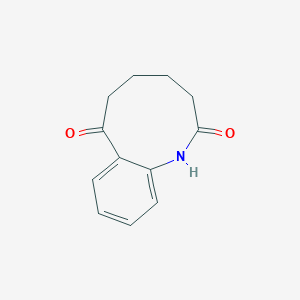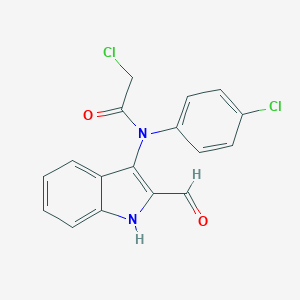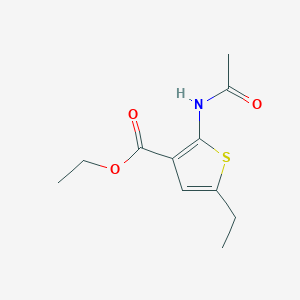
N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide, also known as DMTCP, is a synthetic compound that has gained significant attention in the scientific research community due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide has been used in various scientific research applications, including as a fluorescent probe for detecting protein-protein interactions, as a photosensitizer for photodynamic therapy, and as a potential anti-cancer agent. Its unique properties, such as its high quantum yield and photostability, make it an attractive candidate for these applications.
Mecanismo De Acción
The mechanism of action of N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide is not fully understood, but it is believed to interact with cellular components, such as proteins and lipids, to produce its effects. Its ability to selectively target cancer cells and induce apoptosis has been attributed to its ability to disrupt mitochondrial function and activate caspases.
Efectos Bioquímicos Y Fisiológicos
N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide has been shown to have a range of biochemical and physiological effects, including inducing apoptosis in cancer cells, inhibiting cell proliferation, and altering mitochondrial function. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide in lab experiments is its ease of synthesis and availability. It is also relatively stable and has a long shelf life, making it a convenient option for researchers. However, its potential toxicity and lack of specificity for certain cellular targets may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research involving N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide, including exploring its use as a photosensitizer for photodynamic therapy, investigating its potential as an anti-cancer agent, and further elucidating its mechanism of action. Additionally, there is potential for the development of new derivatives of N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide with improved properties and specificity for certain cellular targets.
Métodos De Síntesis
N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2-acetylthiophene with 4,6-dimethyl-2-aminopyridine. The resulting intermediate is then reacted with a suitable carboxylic acid derivative to produce the final product. The synthesis of N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide is relatively straightforward and can be performed using standard laboratory equipment.
Propiedades
Número CAS |
140865-94-7 |
|---|---|
Nombre del producto |
N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide |
Fórmula molecular |
C12H12N2OS |
Peso molecular |
232.3 g/mol |
Nombre IUPAC |
N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C12H12N2OS/c1-8-6-9(2)13-11(7-8)14-12(15)10-4-3-5-16-10/h3-7H,1-2H3,(H,13,14,15) |
Clave InChI |
ZRHYZICNBWRWHF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=CC=CS2)C |
SMILES canónico |
CC1=CC(=NC(=C1)NC(=O)C2=CC=CS2)C |
Solubilidad |
22.6 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[4-[4-(dimethylaminomethylideneamino)phenyl]sulfonylphenyl]-N,N-dimethylmethanimidamide](/img/structure/B186908.png)
![Naphtho[2,3-h]quinoline-7,12-dione](/img/structure/B186909.png)








![2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino]-](/img/structure/B186923.png)


![2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan](/img/structure/B186930.png)